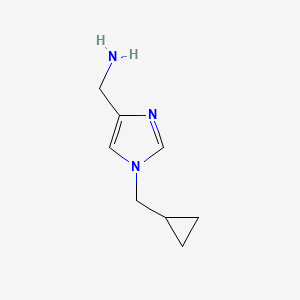

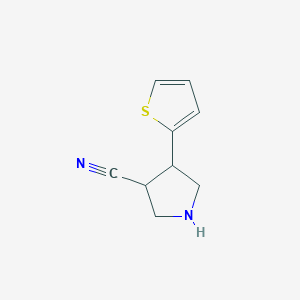

(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine

Overview

Description

The compound “(1-(cyclopropylmethyl)-1H-imidazol-4-yl)methanamine” appears to contain a cyclopropyl group, an imidazole ring, and a methanamine group . Cyclopropyl is a three-membered ring structure derived from cyclopropane . Imidazole is a five-membered ring structure containing two nitrogen atoms, commonly found in biological systems. Methanamine, also known as methylamine, is a simple primary amine.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopropyl group, the imidazole ring, and the methanamine group in separate steps, followed by their combination. Cyclopropane derivatives can be synthesized through various methods, including cyclopropanation reactions . Imidazole rings can be synthesized through several methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and primary amine . The synthesis of methanamine can be achieved through the reaction of methanol with ammonia under heat and pressure .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the connectivity of the cyclopropyl group, the imidazole ring, and the methanamine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the cyclopropyl group, the imidazole ring, and the methanamine group. Each of these groups has distinct reactivity patterns. For example, cyclopropane rings are known to be reactive due to ring strain . Imidazole rings are aromatic and can act as both a base and a nucleophile . Methanamine can act as a base and a nucleophile, and can undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its polarity and influence its solubility in water .Scientific Research Applications

Multicomponent Synthesis of Imidazo-Pyrazines

A novel one-pot multicomponent reaction for synthesizing substituted imidazopyrazines was developed, utilizing 1H-(imidazol-5-yl)-N-substituted methanamines, aldehydes, and isocyanides. This methodology demonstrated robustness through a variety of examples and variability in the nature of isocyanides, aldehydes, and amine components, showcasing the imidazole nitrogen atom's ability to intercept the nascent nitrilium ion. This directed the reaction solely towards the formation of imidazopyrazines, avoiding competitive side products from the high-energy nitrilium ion (Galli et al., 2019).

Isomorphism in Imidazole-4-Imines

The crystal structures of two imidazole-4-imines, specifically (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, were analyzed. Both compounds exhibited isomorphism and crystallized in the triclinic space group P-1. The crystal packing was primarily determined by weak specific intermolecular interactions, such as C–H···N hydrogen bonds and π–π interactions, highlighting the significant role of these weak interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).

Synthesis and Characterization of Novel Oxadiazole Derivatives

A series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives were efficiently synthesized. The synthesis involved the condensation of hydrazide derivative with various carboxylic acid derivatives. The newly synthesized analogues were characterized by IR, H NMR, C NMR, and mass spectral data, contributing to the diversity of compounds in the field of organic chemistry (Vishwanathan & Gurupadayya, 2014).

Synthesis and Fluorescence Properties of Zn~(2+) Fluorescent Probe

A Zn~(2+) fluorescent probe was synthesized, showcasing that the compound coordinates with Zn2+, resulting in strong fluorescence with a fluorescence quantum yield of 0.64 and Stoke's shift of 142nm. The molecular structures of the intermediates and the target compound were confirmed by 1H-NMR, contributing to advancements in the understanding of fluorescence properties and molecular interactions (Wen-yao, 2012).

Synthesis, Application, and Properties of Bis(1H-azol-1-yl)methanimines

This review detailed the preparation and application of bis(1H-azol-1-yl)methanimines, which are imino analogs of 1,1′-carbonylbisazoles used in the synthesis of various organic compounds. It described the synthesis of new symmetrical and unsymmetrical bisazolylmethanimines derived from imidazole, 2(4)-alkylimidazoles, and 1,2,4-triazole, along with data on their hydrolytic stability and biological activity (Purygin & Zarubin, 2020).

Mechanism of Action

Target of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets.

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives are known to have antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many bioactive compounds with an imidazole ring are involved in a variety of biochemical pathways .

Result of Action

The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Some imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Properties

IUPAC Name |

[1-(cyclopropylmethyl)imidazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-3-8-5-11(6-10-8)4-7-1-2-7/h5-7H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZVVGISMMADSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478533.png)

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478534.png)

![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478535.png)

![5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478543.png)

![2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478544.png)

![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1478548.png)